While a detailed synthetic procedure for methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate itself was not explicitly described in the provided literature, a closely related compound, 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoic acid, was synthesized as an intermediate in the production of Apremiliast. []
Compound Description: XB513 is a novel chemical entity designed as a dual-acting agent with calcium agonistic and α₁-adrenergic receptor blocking properties. It exhibits positive inotropic effects and vasodilatory actions, showing potential as a treatment for congestive heart failure. []
Relevance: XB513 shares the core structure of 4-(2-methoxyphenyl)-1-piperazine with the target compound, methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate. The presence of this shared moiety suggests potential similarities in their binding affinities and pharmacological profiles, albeit with distinct differences due to variations in their overall structures. []
Compound Description: OPC-14117 is recognized for its dual action as a cerebroprotective and CNS-stimulating agent. It demonstrates significant potential in promoting recovery from coma induced by cerebral concussion and improving survival rates under hypoxic conditions. [, ]
Relevance: Both OPC-14117 and methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate belong to the 1-(acylamino)-7-hydroxyindan class of compounds, characterized by an acylamino group attached to the indan ring. The structural resemblance, particularly the presence of a methoxyphenylpiperazinyl acetyl moiety in both, indicates potential overlap in their pharmacological properties. [, ]
Compound Description: WAY-100635 is a highly selective antagonist for the 5-HT1A receptor subtype, playing a crucial role in investigating the involvement of serotonin in various physiological functions, including anxiety, depression, and the modulation of nociceptive transmission. [, , , , ]
Relevance: WAY-100635 shares the essential 2-methoxyphenylpiperazine moiety with methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate. This shared structural element suggests a potential for these compounds to interact with similar molecular targets, although their specific binding profiles and pharmacological activities may vary due to differences in their overall chemical structures. [, , , , ]
Compound Description: Rociletinib is a tyrosine kinase inhibitor, specifically targeting epidermal growth factor receptor (EGFR) mutations, including the T790M mutation commonly found in non-small cell lung cancer (NSCLC). [, ]
Relevance: Rociletinib and methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate share a common structural motif: the 4-acetyl-2-methoxyphenylpiperazine group. Despite belonging to different drug classes, the presence of this shared pharmacophore suggests a possible interplay in their binding affinities with certain biological targets. [, ]
Compound Description: 5-Me-urapidil acts as an α₁-adrenoceptor antagonist, exhibiting potential therapeutic applications in treating hypertension and benign prostatic hyperplasia. []
Relevance: 5-Me-urapidil and methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate share the 2-methoxyphenylpiperazine subunit within their structures. This common pharmacophore suggests that both compounds may interact with similar biological targets, particularly those involving α₁-adrenoceptor-mediated pathways. []
Compound Description: 8-OH-DPAT is recognized as a 5-HT1A receptor agonist. Its pharmacological actions are primarily attributed to its ability to activate these receptors, leading to a decrease in serotonin release. [, , , ]
Relevance: Although structurally distinct from methyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate, 8-OH-DPAT's interaction with the 5-HT1A receptor is noteworthy. The target compound shares a structural similarity with WAY-100635, a known 5-HT1A antagonist. This connection suggests potential involvement of the target compound in modulating serotonergic pathways, warranting further investigation into its pharmacological profile. [, , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.